2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone
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Overview
Description
2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core, a pyrazole ring, and a trimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the quinazolinone or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Mechanism of Action
The mechanism of action of 2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response. The compound may also interact with other proteins and pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxycinnamamide derivatives: Known for their anticancer activity.
Trimethoxyphenyl-based compounds: Exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Uniqueness
2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone is unique due to its combination of a quinazolinone core, a pyrazole ring, and a trimethoxyphenyl group. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C20H18N4O4S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-sulfanylidene-3-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-yl]-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H18N4O4S/c1-26-15-8-11(9-16(27-2)18(15)28-3)14-10-17(23-22-14)24-19(25)12-6-4-5-7-13(12)21-20(24)29/h4-10H,1-3H3,(H,21,29)(H,22,23) |
InChI Key |
MGPDZUWGMAYHLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NN2)N3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
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